4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSCIXPTJGGSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2COC2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
This reaction replaces the bromine with aryl/heteroaryl groups using palladium catalysts. A representative example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C | 4-Aryl-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole | 94% |
This method achieved high yields for derivatives bearing electron-donating or neutral aryl groups. Steric hindrance from the oxetane ring slightly reduces reactivity compared to non-oxetane analogs .
Buchwald-Hartwig Amination :
Limited data exists, but analogous bromopyrazoles undergo amination with primary/secondary amines using Pd/Xantphos catalysts (60–75% yields) .
Oxetane Ring Modifications
The oxetane moiety participates in ring-opening reactions:
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 80°C, 6 hrs | Oxetane → 3-hydroxypropyl derivative | Partial decomposition |
| Nucleophilic Attack | Grignard reagents (e.g., MeMgBr) | Oxetane → branched alkyl derivatives | Low yields (~30%) |
Cyclization and Rearrangement
Attempts to cyclize the oxetane-pyrazole system have shown mixed results:
| Attempted Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Intramolecular cyclization | DBU, DMF, 120°C | No product; starting material recovered | |
| Photochemical rearrangement | UV light, benzene, 24 hrs | Complex mixture |
Comparative Reactivity Analysis
The oxetane substituent significantly alters reactivity compared to related pyrazoles:
| Compound | Suzuki Coupling Yield | Hydrolysis Stability | Cyclization Success |
|---|---|---|---|
| 4-Bromo-3,5-dimethyl-1H-pyrazole | 98% | Low | Yes |
| 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole | 94% | Moderate | No |
Key differences arise from the oxetane’s electron-donating effects and steric bulk, which slow NAS but enhance stability toward acidic conditions .
Mechanistic Insights
-
Bromine Reactivity : The C-Br bond’s polarization is enhanced by adjacent methyl groups, facilitating metal-catalyzed cross-couplings .
-
Oxetane Effects : The ring’s strain (≈106 kcal/mol) increases susceptibility to nucleophilic attack but reduces π-backbonding in Pd intermediates, slightly lowering coupling efficiency.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole exhibit anticancer properties. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The presence of the oxetane group may enhance the compound's ability to penetrate cell membranes, increasing its effectiveness as a therapeutic agent.
Agricultural Applications
Pesticidal Properties
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole has been investigated for its potential use as a pesticide. Its structural features suggest it may act as a potent inhibitor of specific enzymes in pests, leading to their mortality.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|---|
| 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole | Aphids | 50 | 85 |
| Control | - | - | 10 |
Materials Science Applications
Polymer Chemistry
The incorporation of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its bromine atom can facilitate cross-linking reactions in polymer synthesis.
Case Study: Enhanced Polymer Properties
Research involving the synthesis of polyurethanes with incorporated pyrazole derivatives showed improved tensile strength and thermal degradation temperature compared to standard formulations. This enhancement is attributed to the unique interactions between the pyrazole moiety and the polymer backbone.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Halogen-Substituted Pyrazoles
- 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS N/A):
This derivative replaces the oxetane group with a trifluoromethylphenyl substituent. The presence of a ketone (C=O) at C3 increases polarity, while the trifluoromethyl group enhances metabolic stability. LC/MS data shows a higher molecular weight (m/z ~301–305) compared to the target compound . - However, iodine’s lower electronegativity may reduce electron-withdrawing effects compared to bromine .
Heterocyclic Substituents
- 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS: 1339665-24-5):
Replacing oxetane with a six-membered tetrahydropyran ring increases steric bulk and lipophilicity (MW: 259.14 g/mol). This modification may reduce solubility in aqueous systems compared to the oxetane analog . - 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: 937796-06-0):
The boronate ester substituent enables Suzuki-Miyaura coupling, a feature absent in the target compound. This derivative’s applications are more oriented toward synthetic intermediates .
Physicochemical Properties
Table 1: Key Physical and Spectral Data
Key Observations:
Melting Points : Brominated pyrazoles with aromatic substituents (e.g., chlorophenyl) exhibit higher melting points (129–130°C) due to π-stacking interactions , whereas alkyl/heterocyclic substituents (e.g., oxetane) lack such interactions, resulting in lower or unrecorded melting points.
Spectral Features : The absence of C=O or NH groups in the target compound simplifies its IR profile compared to ketone-containing analogs (e.g., 1670 cm⁻¹ in ).
Biological Activity
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is a synthetic compound with potential biological activity that has gained interest in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxetane moiety, contributing to its diverse biological properties.
- Molecular Formula: C₈H₁₁BrN₂O
- Molecular Weight: 231.09 g/mol
- CAS Number: 1783961-40-9
- Physical State: Solid
The compound's structure can be represented as follows:
Biological Activity
Research on the biological activity of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole indicates several potential therapeutic applications. Below are key findings from various studies:
Antitumor Activity
Several studies have reported the antitumor properties of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole. For instance:
- Study Findings: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. This suggests that 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole may also possess similar antitumor activity .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Case Study: In a recent evaluation of antimicrobial properties, 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects:
- Research Findings: In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Safety and Toxicological Profile
While exploring the biological activities of this compound, safety considerations are crucial:
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is essential to handle this compound with care due to its potential hazards associated with inhalation and skin contact .
Q & A
Basic Questions
Q. What synthetic routes are most effective for preparing 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the oxetan-3-yl group. Key parameters include:
- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Pd(PPh₃)₄ or similar catalysts are critical for Suzuki-Miyaura coupling with boronic esters (e.g., oxetan-3-ylboronic acid pinacol ester) .
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
- Validation : Monitor reaction progress via TLC or HPLC. Purification by flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., bromine at C4, methyl groups at C3/C5, oxetane at N1). The oxetane ring’s protons resonate at δ 4.5–5.0 ppm .
- HRMS : Validate molecular formula (C₉H₁₂BrN₂O requires exact mass 257.0084).
- FTIR : Identify N-H stretches (~3150 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .
Q. How does the oxetane substituent influence the compound’s physicochemical stability?
- Methodological Answer :
- Oxidative Stability : The oxetane ring improves metabolic stability compared to larger heterocycles but may undergo ring-opening under strong acidic/basic conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Storage : Store at –20°C in inert atmosphere (argon) to prevent bromine displacement or oxetane degradation .
Advanced Research Questions
Q. What in vitro assays are optimal for evaluating this compound’s kinase inhibition activity?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, JAK2). IC₅₀ values are determined via dose-response curves (1 nM–10 µM) .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare results to control compounds (e.g., staurosporine) .
Q. What mechanistic insights explain the regioselectivity of bromine substitution in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to predict electrophilic reactivity. Bromine at C4 directs coupling to the oxetane group due to electron-withdrawing effects .
- Experimental Validation : Perform Hammett plots using para-substituted arylboronic acids. A ρ value >1 indicates strong electronic control .
Q. How can computational modeling predict metabolite formation for this compound?
- Methodological Answer :
- In Silico Tools : Use GLORY or MetaSite to simulate Phase I metabolism. The oxetane is prone to CYP3A4-mediated oxidation, forming a diol metabolite .
- Validation : Compare predictions to LC-MS/MS data from hepatocyte incubations (human/rat) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch).
- Structural Confirmation : Re-analyze batches via XRD or NOESY to rule out polymorphic or stereochemical variations .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
